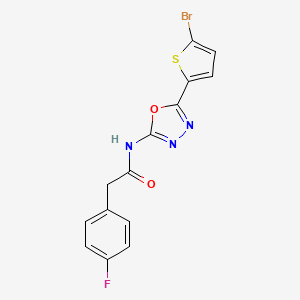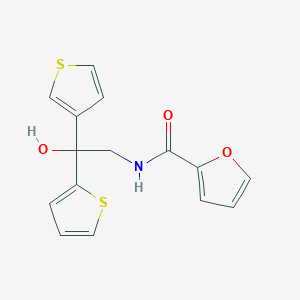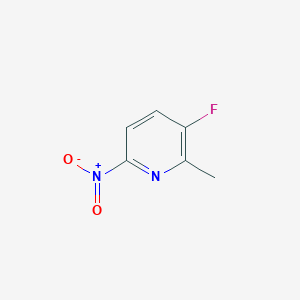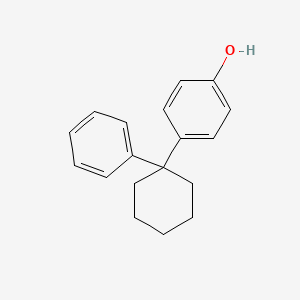
4-(1-Phenylcyclohexyl)phenol
Übersicht
Beschreibung
4-(1-Phenylcyclohexyl)phenol is an organic compound characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclohexyl)phenol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylcyclohexane.
Hydroxylation: The next step involves the hydroxylation of 1-phenylcyclohexane using a suitable oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Phenylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexylphenol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexylphenol derivatives.
Substitution: Halogenated or nitro-substituted phenylcyclohexylphenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anesthetic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-Phenylcyclohexyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Phencyclidine (PCP): Shares a similar cyclohexylphenyl structure but with a piperidine ring instead of a phenol group.
Ketamine: Another compound with a cyclohexyl ring, used as an anesthetic.
Cyclohexylphenol Derivatives: Compounds with similar structures but different substituents on the phenyl or cyclohexyl rings.
Eigenschaften
IUPAC Name |
4-(1-phenylcyclohexyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)
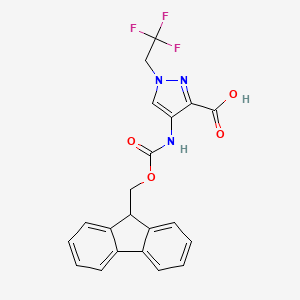

![3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645157.png)
![3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2645158.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2645159.png)

![N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride](/img/structure/B2645161.png)
![1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2645162.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)
